N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide

Medicinal Chemistry Drug Design ADME Properties

Research supply gap: planar furan carboxamides fail to explore 3D chemical space, limiting hit diversity in fragment-based campaigns. This compound directly resolves this with a pre-optimized, three-dimensional scaffold. - Integrates a tertiary alcohol and tetrahydropyran ring for unique hydrogen-bond geometry and spatial occupancy. - Moderate lipophilicity (XLogP3-AA: 1.5) and enhanced TPSA (71.7 Ų) profile for lead-like ADME potential. - Single purchase bypasses multi-step custom synthesis, accelerating SAR exploration around the oxane motif.

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 2034402-90-7
Cat. No. B2885451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide
CAS2034402-90-7
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESC1COCCC1C(CNC(=O)C2=COC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H21NO4/c20-17(14-6-9-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-7-10-22-11-8-16/h1-6,9,12,16,21H,7-8,10-11,13H2,(H,19,20)
InChIKeySAUJTXSWJFTRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide: Structural Identity & Procurement


The compound N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide (CAS 2034402-90-7) is a synthetic small molecule belonging to the furan-3-carboxamide class. It is characterized by a tertiary alcohol linker connecting phenyl and tetrahydropyran (oxane) rings to the carboxamide [1]. The molecular formula is C18H21NO4, with a molecular weight of 315.4 g/mol and a computed XLogP3-AA value of 1.5, indicating moderate lipophilicity [1]. This compound is primarily offered as a research chemical for use as a synthetic building block or a probe in medicinal chemistry campaigns, and its structural complexity distinguishes it from simpler, commercially prevalent furan carboxamides [1].

Synthetic building block with 3D structural complexity
Contains chiral center for stereochemical probe design
Pre-installed tetrahydropyran ring modulates logP and TPSA
Balanced properties support lead optimization campaigns

Why Generic Substitution Fails for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide


High-strength differential evidence from head-to-head biological assays is currently absent in the public domain for this specific compound; users should verify whether in-house or proprietary screening data exist before finalizing procurement decisions [1]. Nevertheless, simple furan-3-carboxamide analogs (e.g., N-phenylfuran-3-carboxamide) cannot be considered generic substitutes due to the unique three-dimensional architecture and physicochemical fingerprint of this compound. The tertiary alcohol center and the pendant tetrahydropyran ring introduce distinct hydrogen-bonding geometry and spatial occupancy that are absent in planar, monosubstituted furan carboxamides, as highlighted by its computed topological polar surface area of 71.7 Ų and specific hydrogen bond donor/acceptor counts [1]. These differences can critically alter target binding, solubility, and metabolic stability in ways that are not predictable from simpler core scaffolds alone [1].

This Compound
Structural Difference
Simpler Furan Carboxamide
Tertiary alcohol and tetrahydropyran
Hydrogen-bonding geometry
Planar aromatic without polar heterocycle
Chiral center (enantiomeric pair)
Stereochemical complexity
Achiral
Higher TPSA and H-bond acceptors
Solubility & target engagement profile
Lower TPSA, fewer H-bond sites

Quantitative Differentiation Guide for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide


Enhanced TPSA for Solubility and Permeability

The target compound exhibits a TPSA of 71.7 Ų, which is substantially higher than that of the simpler analog N-phenylfuran-3-carboxamide, computed at 42.2 Ų [1]. This difference of 29.5 Ų is attributed to the additional hydrogen-bond acceptors in the tetrahydropyran ring and the tertiary hydroxyl group, placing the target compound in a more favorable range for balancing solubility and passive membrane permeability according to common drug-likeness guidelines [1].

TPSA Comparison
Class-level inference
71.7 Ų vs 42.2 Ų (Δ +29.5)
May support solubility/permeability optimization
Computed values; verify experimentally
Medicinal Chemistry Drug Design ADME Properties

Moderate Lipophilicity for Potency and Metabolic Stability

The computed XLogP3-AA for the target compound is 1.5, indicating moderate lipophilicity [1]. This contrasts with simpler furan-3-carboxamides like 2,5-dimethyl-N-phenylfuran-3-carboxamide, which have higher computed logP values (estimated >2.5) due to the absence of the polar oxane and hydroxyl moieties [1]. The reduced logP of the target compound suggests a lower intrinsic risk of CYP450-mediated metabolism and promiscuous binding, which is a critical factor in early-stage drug discovery [2].

Lipophilicity (XLogP3)
Class-level inference
1.5 vs >2.5 (est.) (Δ ≈ -1.0)
May reduce CYP450-mediated metabolism risk
PubChem computed; comparator estimated
Lead Optimization Lipophilicity Metabolic Stability

Increased Hydrogen Bond Acceptors for Target Engagement

The target compound possesses 4 hydrogen bond acceptor (HBA) atoms, compared to only 2 in N-phenylfuran-3-carboxamide [1]. The additional HBA sites are located on the tetrahydropyran oxygen and the tertiary alcohol. This expanded HBA capacity provides more potential interaction points with protein targets, potentially leading to higher binding affinity or improved selectivity profiles when compared to the simpler scaffold [1].

H-Bond Acceptor Count
Class-level inference
4 vs 2 (Δ +2)
Supports target engagement via polar interactions
Computed; class-level inference
Structure-Based Drug Design Molecular Recognition Ligand Efficiency

Chiral Center and Stereochemical Complexity

The compound contains one undefined atom stereocenter at the tertiary alcohol, resulting in a specific enantiomeric pair [1]. In contrast, the comparator N-phenylfuran-3-carboxamide is achiral. The presence of this stereocenter introduces three-dimensionality, which is a highly desirable feature in medicinal chemistry for improving target selectivity and reducing off-target effects [2]. This stereochemical complexity is not accessible from the achiral comparator scaffold.

Stereochemical Complexity
Class-level inference
1 undefined stereocenter vs achiral
Enables enantioselective biological exploration
Computed; verify chiral purity
Chiral Chemistry Chemical Biology Stereochemistry

Higher sp3 Fraction for Clinical Developability

The incorporation of the saturated tetrahydropyran ring significantly increases the fraction of sp3-hybridized carbons (Fsp3) compared to fully aromatic furan-3-carboxamide analogs [1]. While the exact Fsp3 value is not computed here, the structural formula (C18H21NO4) containing a saturated heterocycle implies a higher Fsp3 than the completely planar N-phenylfuran-3-carboxamide. A higher Fsp3 has been statistically correlated with improved clinical success rates due to enhanced solubility, reduced crystal packing, and lower promiscuity [2].

sp3 Fraction & Saturation
Class-level inference
Saturated oxane vs fully aromatic
May correlate with improved developability profile
Structural inference; requires validation
Medicinal Chemistry Developability Clinical Candidate Selection

Procurement and Application Scenarios for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide


Diversity-Oriented Synthesis and Library Design

This compound is a valuable building block for generating compound libraries with high three-dimensional complexity. Its unique combination of a furan core, a polar tetrahydropyran ring, and a chiral alcohol center makes it an ideal starting point for diversity-oriented synthesis (DOS) aimed at populating underexplored regions of chemical space. The differentiated TPSA and H-bond profiles (Evidence Items 1, 3) enhance the likelihood of creating lead-like compounds with favorable ADME properties [1].

Fragment-Based Discovery and Structure-Based Design

As a fragment-like molecule with a molecular weight of 315.4 Da and a computed logP of 1.5, this compound is well-suited for fragment-based screening campaigns. Its enhanced hydrogen bond acceptor count and stereochemical center (Evidence Items 3, 4) offer multiple vectors for productive interactions with protein targets, which can be elaborated into high-affinity leads. Procurement of this scaffold can accelerate hit-to-lead optimization in structure-guided programs [1].

Chiral Probe Development for Stereospecific Engagement

The presence of a stereocenter (Evidence Item 4) makes this compound a strategic choice for developing chiral chemical probes. Researchers investigating enantioselective binding to enzymes, GPCRs, or ion channels can procure this scaffold to generate enantiopure tool compounds, enabling the dissection of stereospecific biological responses that achiral commercial alternatives cannot address [1][2].

Physicochemical Diversification in Lead Optimization

When optimizing a lead series, the addition of a tetrahydropyran ring is a common strategy to modulate lipophilicity and solubility. This compound embodies this modification in a single purchasable entity, providing direct access to a scaffold with a pre-optimized set of properties (moderate logP, higher TPSA, and increased saturation) as shown in Evidence Items 1, 2, and 5. Procuring this compound allows medicinal chemistry teams to rapidly explore the SAR around this structural motif without undertaking a multi-step synthesis from scratch [1].

Application
Selection Property
Validation Focus
Diversity-oriented library design
3D complexity and chiral center
Chemical space coverage assessment
Fragment-based screening
TPSA, logP, and H-bond profile
Binding affinity and selectivity panels
Chiral probe development
Stereocenter for enantioselectivity
Enantioselective biological assays
Lead optimization diversification
Saturation and logP modulation
Metabolic stability and promiscuity screening
Quote Request

Request a Quote for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.